molecular formula C7H15Cl2N2O2P B12371103 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine

3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine

Cat. No.: B12371103
M. Wt: 265.11 g/mol
InChI Key: HOMGKSMUEGBAAB-BYUTVXSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a synthetic organophosphorus compound It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and deuterated ethylamine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including chlorination and cyclization, to form an intermediate compound.

    Cyclization and Phosphorylation: The intermediate is then subjected to cyclization and phosphorylation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and chemical structure.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the phosphorus atom.

Scientific Research Applications

3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, leading to changes in cellular processes. The presence of deuterium atoms may also influence its metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-chloroethyl)phosphate: A related compound used as a flame retardant and plasticizer.

    2-chloroethylamine: A precursor in the synthesis of various organophosphorus compounds.

    Deuterated Ethylamine: A deuterated analogue used in the synthesis of deuterated compounds.

Uniqueness

The uniqueness of 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine lies in its deuterium content, which can enhance its stability and alter its chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

265.11 g/mol

IUPAC Name

3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i2D2,4D2

InChI Key

HOMGKSMUEGBAAB-BYUTVXSXSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)NP1(=O)N(CCCO1)CCCl

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.